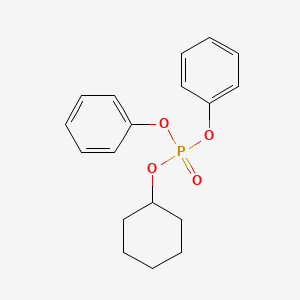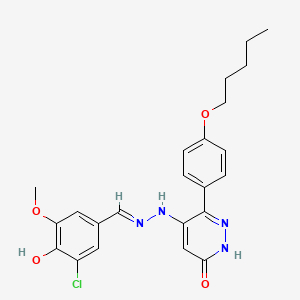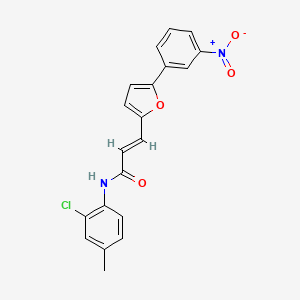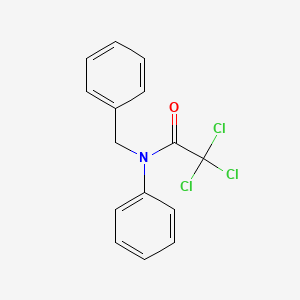
Methyl 2,7-dimethyl-1H-azepine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,7-dimethyl-1H-azepine-1-carboxylate is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.221 g/mol It is a member of the azepine family, which are seven-membered heterocyclic compounds containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,7-dimethyl-1H-azepine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization to form the azepine ring . The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,7-dimethyl-1H-azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted azepine derivatives .
Aplicaciones Científicas De Investigación
Methyl 2,7-dimethyl-1H-azepine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2,7-dimethyl-1H-azepine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Methyl 2,7-dimethyl-1H-azepine-1-carboxylate can be compared with other similar compounds, such as:
- Methyl 2,5-dimethyl-1H-azepine-1-carboxylate
- Methyl 3,6-dimethyl-1H-azepine-1-carboxylate
- Methyl 2,7-di-tert-butyl-1H-azepine-1-carboxylate
These compounds share a similar azepine core but differ in their substituents, which can affect their chemical properties and applications.
Propiedades
Número CAS |
20646-43-9 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 2,7-dimethylazepine-1-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(2)11(8)10(12)13-3/h4-7H,1-3H3 |
Clave InChI |
YIXSRSCXQBIZDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C(N1C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)

![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)

![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)
